1H-Pyrido[3,4-b][1,4]oxazin-2(3H)-one
Overview
Description
1H-Pyrido[3,4-b][1,4]oxazin-2(3H)-one is a heterocyclic compound that features a fused pyridine and oxazine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrido[3,4-b][1,4]oxazin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of substituted 2-chloropyridines with N-substituted 2-chloroacetamides in the presence of potassium carbonate in acetonitrile, followed by exposure to cesium carbonate in dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, using continuous flow reactors, and employing high-throughput screening techniques.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrido[3,4-b][1,4]oxazin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyridine N-oxides, while reduction can yield partially or fully reduced derivatives.
Scientific Research Applications
1H-Pyrido[3,4-b][1,4]oxazin-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1H-Pyrido[3,4-b][1,4]oxazin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. The exact pathways and targets depend on the specific biological context and the compound’s structural modifications .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Known for its potent activity against fibroblast growth factor receptors.
1H-Pyrazolo[3,4-b]pyridine: Noted for its diverse synthetic strategies and biological activities.
Uniqueness
1H-Pyrido[3,4-b][1,4]oxazin-2(3H)-one is unique due to its fused pyridine and oxazine ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for designing novel compounds with specific biological activities.
Biological Activity
1H-Pyrido[3,4-b][1,4]oxazin-2(3H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and antimicrobial properties. This article reviews the biological activity of this compound based on recent research findings, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
This compound can be synthesized through various methods, often involving the reaction of substituted pyridine derivatives with oxazine precursors. The chemical structure includes a pyridine ring fused to an oxazine moiety, which contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. One notable study focused on a specific derivative, 4-(4-nitrobenzyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (NPO), which demonstrated significant antiproliferative effects against hepatocellular carcinoma (HCC) cell lines (HepG2, HCCLM3, Huh-7) in a dose-dependent manner. The mechanism of action involves the inhibition of the NF-κB signaling pathway, which is crucial for cancer cell survival and proliferation.
Key Findings:
- Inhibition of NF-κB : NPO significantly reduced p65 DNA binding ability and phosphorylation in HCC cells .
- In Vivo Efficacy : In an orthotopic mouse model, NPO abrogated tumor growth at a dosage of 50 mg/kg .
- Mechanistic Insights : In silico docking studies indicated that NPO interacts directly with NF-κB, further validating its role as a potential therapeutic agent .
Comparative Data on Antimicrobial Activity:
Compound | Minimum Inhibitory Concentration (MIC) | Target Bacteria |
---|---|---|
NPO | 80–160 µg/ml | E. coli, S. aureus |
Related Oxazines | Varies; generally effective against various pathogens | Various |
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its substituents. Modifications to the pyridine or oxazine rings can enhance or diminish its potency:
- Substituent Effects : Introduction of electron-withdrawing groups (e.g., nitro groups) has been associated with increased activity against cancer cells.
- Diversity in Derivatives : The synthesis of various N-substituted derivatives has been explored to optimize their biological profiles .
Case Studies
Several case studies provide insights into the efficacy and mechanisms of action for compounds related to this compound:
- NPO in HCC Treatment :
- Oxazine Derivatives Against Bacterial Strains :
Properties
IUPAC Name |
1H-pyrido[3,4-b][1,4]oxazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c10-7-4-11-6-3-8-2-1-5(6)9-7/h1-3H,4H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLQBRXQPWSXGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00597561 | |
Record name | 1H-Pyrido[3,4-b][1,4]oxazin-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00597561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194022-44-1 | |
Record name | 1H-Pyrido[3,4-b][1,4]oxazin-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00597561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.